3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidin-1-ylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
929975-28-0 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)11-4-3-7-16-10(8-14-12(11)16)9-15-5-1-2-6-15/h3-4,7-8H,1-2,5-6,9H2,(H,17,18) |
InChI Key |
BENZRRRONHXMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CN=C3N2C=CC=C3C(=O)O |
Origin of Product |
United States |
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